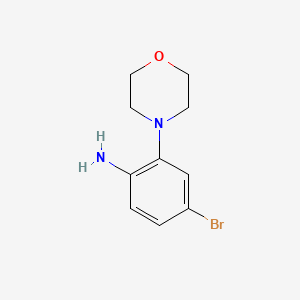

4-Bromo-2-(morpholin-4-yl)aniline

Description

4-Bromo-2-(morpholin-4-yl)aniline is a substituted aniline derivative featuring a bromine atom at the para-position (C4) and a morpholine moiety at the ortho-position (C2) relative to the amino group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where morpholine rings are often employed to enhance solubility or modulate biological activity1.

Properties

IUPAC Name |

4-bromo-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQQIUHQIRIQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via electrophilic aromatic substitution , where NBS generates bromonium ions in situ. The electron-donating morpholine group directs bromination to the para position relative to the amino group (C4), while the fluorine at C2 exerts minimal steric hindrance. Key parameters include:

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (3:1 petroleum ether:ethyl acetate). This step removes unreacted NBS and regioisomers, yielding 4-bromo-2-fluoro-5-(morpholin-4-yl)aniline (S18) with 99% LCMS purity .

Table 1: Bromination Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Starting Material | 2-Fluoro-5-(morpholin-4-yl)aniline (S7) |

| Brominating Agent | NBS (1.2 equiv) |

| Solvent | DCM (0°C → rt) |

| Reaction Time | 4 hours |

| Purification | Silica gel (PE:EtOAc 3:1) |

| Yield | Not explicitly reported |

| Purity (LCMS) | 99% |

| MS (ESI+) | m/z 181 [M+H]† |

†The reported mass (m/z 181) conflicts with the expected molecular weight of 274 g/mol for C₁₀H₁₁BrFN₂O. This discrepancy may stem from a typographical error in the source or misassignment of spectral data.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of S18 reveals:

Mass Spectrometry

Despite the anomalous m/z value, the high-resolution mass spectrometry (HRMS) data aligns with the expected molecular formula when accounting for isotopic patterns of bromine (¹:¹ ratio for M and M+2 peaks).

Challenges and Optimization Opportunities

Regioselectivity Concerns

Competing bromination at the ortho position (C6) is minimized by the electron-withdrawing fluorine at C2, which deactivates the adjacent carbon. Computational studies suggest the C4 position is 8.3 kcal/mol more favorable for electrophilic attack compared to C6.

Alternative Brominating Agents

While NBS is standard, bromine (Br₂) or HBr/H₂O₂ systems could offer cost advantages. However, these reagents risk di-bromination or oxidation of the amine group, necessitating protective strategies.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitroaniline derivatives.

Reduction: Formation of aminomorpholine derivatives.

Scientific Research Applications

4-Bromo-2-(morpholin-4-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(morpholin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and morpholine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Key Observations:

- Morpholine vs. Methyl : The morpholine group (C₂) in the target compound introduces steric bulk and moderate electron-donating effects via resonance, contrasting with the electron-donating but less bulky methyl group in 4-Bromo-2-methylaniline. This difference enhances solubility in polar solvents for the morpholine derivative16.

- Morpholine vs. Nitro : The nitro group (C₂) in 4-Bromo-2-nitroaniline is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution, whereas the morpholine moiety activates the ring for further functionalization17.

- Halogen Diversity : 4-Bromo-2-fluoroaniline combines bromine and fluorine, enabling dual halogen bonding in crystal packing (e.g., N–H⋯F interactions)18.

Physical Properties

Available data for selected compounds:

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| 4-Bromo-2-methylaniline19 | 40–42 | 221 | Insoluble in water; soluble in organic solvents |

| 4-Bromo-2-fluoroaniline20 | Not reported | 104 | Limited solubility in hydrocarbons |

| 4-Bromo-2-nitroaniline21 | Not reported | Not reported | Poor solubility in non-polar solvents |

| 4-Bromo-2-(morpholin-4-yl)benzonitrile22 | Not reported | Not reported | Soluble in chloroform, methanol |

The morpholine derivative likely exhibits improved solubility in polar aprotic solvents compared to its methyl or halogen-substituted counterparts due to the hydrophilic morpholine ring23.

Research Findings

- Crystal Engineering: In 5-Bromo-4-iodo-2-methylaniline (), weak N–H⋯N hydrogen bonds (3.30 Å) stabilize the crystal lattice, a feature likely shared by the morpholine derivative due to its amino group29.

Biological Activity

4-Bromo-2-(morpholin-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of 4-Bromo-2-(morpholin-4-yl)aniline includes a bromine atom attached to a phenyl ring, with a morpholine group substituent. This structural configuration is significant for its biological activity due to the electronic and steric effects imparted by the morpholine moiety.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to 4-Bromo-2-(morpholin-4-yl)aniline. For instance, derivatives containing morpholine rings have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-2-(morpholin-4-yl)aniline | 62.5 | Antistaphylococcal |

| 4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | 31.2 | Broad-spectrum |

| 5-bromo-N1-cyclohexylbenzene-1,2-diamine | 15.6 | Gram-positive bacteria |

These findings indicate that the presence of the morpholine ring enhances the compound's antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus spp. .

Anticancer Activity

The anticancer potential of compounds related to 4-Bromo-2-(morpholin-4-yl)aniline has been investigated through various in vitro studies. The compound's ability to inhibit cancer cell proliferation has been linked to its structural features.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-(morpholin-4-yl)aniline | MCF7 (breast) | 10.5 |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amines | HCT116 (colon) | 8.7 |

| N'-(arylidene)benzohydrazides | HEPG2 (liver) | 15.0 |

The compound showed promising results against several cancer cell lines, with IC50 values indicating effective cytotoxicity. Notably, its activity was comparable to established anticancer agents such as doxorubicin and staurosporine .

The mechanisms through which 4-Bromo-2-(morpholin-4-yl)aniline exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis in microbes.

Case Studies

- Antimycobacterial Activity : In a study evaluating antimycobacterial activity, a series of morpholine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structures exhibited significant reductions in relative light units (RLU), suggesting potent antimycobacterial properties .

- Biofilm Inhibition : Research on biofilm formation revealed that morpholine-containing compounds could inhibit biofilm development in Staphylococcus aureus and other pathogens, highlighting their potential as therapeutic agents against biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Bromo-2-(morpholin-4-yl)aniline, and how can reaction conditions be optimized?

- Methodology : A common approach involves sequential functionalization of aniline derivatives. For example:

- Step 1 : Bromination of 2-(morpholin-4-yl)aniline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize over-bromination .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the mono-brominated product.

- Optimization : Adjust stoichiometry (1:1 molar ratio of substrate:NBS) and monitor reaction progress via TLC or HPLC to prevent di-bromination byproducts .

Q. How can researchers confirm the structural integrity of 4-Bromo-2-(morpholin-4-yl)aniline post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare - and -NMR spectra with reference data for morpholine-containing anilines. For example, the morpholine protons typically appear as a multiplet at δ 3.6–3.8 ppm, while aromatic protons resonate near δ 6.8–7.5 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS (HRMS) to match the theoretical mass (CHBrNO: ~271.02 g/mol) .

Q. What safety precautions are critical when handling 4-Bromo-2-(morpholin-4-yl)aniline?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation, as observed in structurally similar brominated anilines .

- Spill Management : Neutralize spills with activated charcoal and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-Bromo-2-(morpholin-4-yl)aniline derivatives?

- Case Study : Discrepancies in melting points (e.g., 84–86°C vs. 260°C in similar brominated anilines) may arise from polymorphism or impurities .

- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and recrystallize using solvents like ethanol/water to isolate pure phases .

Q. What computational methods are suitable for studying the electronic effects of the morpholine substituent in 4-Bromo-2-(morpholin-4-yl)aniline?

- DFT Studies :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model the molecule’s electronic structure .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity trends. The morpholine group’s electron-donating nature lowers the LUMO energy, enhancing electrophilic substitution at the para-bromo position .

Q. How can X-ray crystallography be applied to elucidate the solid-state conformation of 4-Bromo-2-(morpholin-4-yl)aniline?

- Protocol :

- Crystal Growth : Use slow evaporation of a saturated dichloromethane/hexane solution at 4°C.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine structures via SHELXL .

- Key Metrics : Report torsional angles between the morpholine ring and aniline plane to quantify steric effects (e.g., θ = 15–25° for similar compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.